molecular formula C17H14FN3O2 B11050993 4-(2-fluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

4-(2-fluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B11050993
M. Wt: 311.31 g/mol
InChI Key: IHWCYJOZZMKHHK-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by the presence of a fluorophenyl group, a furylmethyl group, and a pyrazolo[3,4-b]pyridin-6-one core, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common method involves the oxidative [3 + 3] annulation of enals with pyrazol-5-amines under N-heterocyclic carbene catalysis . This reaction is known for its mild conditions, broad substrate scope, and high enantioselectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

4-(2-Fluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an anticancer agent, exhibiting activity against various tumor cell lines. Its ability to inhibit microtubule polymerization makes it a promising candidate for cancer therapy.

    Biology: The compound’s biological activity extends to antimicrobial and anti-inflammatory properties, making it useful in the development of new pharmaceuticals.

    Chemistry: Its unique structure allows for the exploration of new synthetic methodologies and the development of novel materials.

    Industry: The compound’s chemical properties can be leveraged in the design of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with molecular targets such as tubulin. By binding to the colchicine site on tubulin, the compound inhibits microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis of cancer cells . This mechanism highlights its potential as a therapeutic agent in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one stands out due to the presence of the fluorophenyl and furylmethyl groups, which enhance its chemical reactivity and biological activity. These unique substituents contribute to its potential as a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C17H14FN3O2

Molecular Weight

311.31 g/mol

IUPAC Name

4-(2-fluorophenyl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C17H14FN3O2/c18-15-6-2-1-5-12(15)13-8-16(22)20-17-14(13)9-19-21(17)10-11-4-3-7-23-11/h1-7,9,13H,8,10H2,(H,20,22)

InChI Key

IHWCYJOZZMKHHK-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N(N=C2)CC3=CC=CO3)C4=CC=CC=C4F

Origin of Product

United States

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